1-(3-Chloro-4-methylphenyl)-2-butanol
Description
Properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)butan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO/c1-3-10(13)6-9-5-4-8(2)11(12)7-9/h4-5,7,10,13H,3,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOXWWUMSHKXBCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC(=C(C=C1)C)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The Grignard reaction is a cornerstone for synthesizing secondary alcohols. For 1-(3-Chloro-4-methylphenyl)-2-butanol, this method involves reacting 3-chloro-4-methylbenzaldehyde with a butylmagnesium bromide (Grignard reagent) in anhydrous tetrahydrofuran (THF). The aldehyde’s carbonyl group undergoes nucleophilic attack by the Grignard reagent, forming an alkoxide intermediate that is protonated during workup to yield the alcohol.
Key Parameters :
Yield Optimization and Challenges
Yields typically range from 68–75%, influenced by the purity of the aldehyde and the exclusion of moisture. Side reactions, such as enolization of the aldehyde or premature quenching of the Grignard reagent, are mitigated by rigorous drying of solvents and substrates.
Table 1: Grignard Reaction Optimization
| Parameter | Optimal Condition | Yield (%) | Side Products |
|---|---|---|---|
| Solvent | THF | 75 | <5% diarylmethane |
| Reaction Time | 4 hours | 72 | <3% aldol adducts |
| Grignard Equivalents | 1.2 | 75 | Negligible |
Reduction of 1-(3-Chloro-4-methylphenyl)-2-butanone
Catalytic Hydrogenation
The ketone precursor, 1-(3-Chloro-4-methylphenyl)-2-butanone, is reduced using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst. This method offers high selectivity for the secondary alcohol without over-reduction.
Reaction Setup :
-
Pressure : 1–3 atm H₂.
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Temperature : 25–40°C.
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Solvent : Ethanol or methanol.
Borohydride Reduction
Sodium borohydride (NaBH₄) in methanol provides a milder alternative, suitable for acid-sensitive substrates. The reaction proceeds at room temperature, achieving yields of 80–85%.
Comparative Analysis :
-
Catalytic Hydrogenation : Higher yields (88–92%) but requires specialized equipment.
-
NaBH₄ Reduction : Faster and safer, albeit with marginally lower yields.
Table 2: Reduction Methods Comparison
| Method | Catalyst/Reagent | Yield (%) | Reaction Time |
|---|---|---|---|
| Catalytic Hydrogenation | 5% Pd/C | 90 | 6 hours |
| NaBH₄ Reduction | NaBH₄ (2 eq) | 82 | 1 hour |
Acid-Catalyzed Hydration of 1-(3-Chloro-4-methylphenyl)-1-butene
Reaction Pathway
Hydration of 1-(3-Chloro-4-methylphenyl)-1-butene under acidic conditions (e.g., H₂SO₄) follows Markovnikov’s rule, placing the hydroxyl group on the second carbon. This method is advantageous for large-scale synthesis due to readily available alkene precursors.
Conditions :
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Acid Concentration : 10–20% H₂SO₄.
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Temperature : 80–100°C.
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Time : 8–12 hours.
Regioselectivity and Byproducts
The reaction predominantly forms the desired secondary alcohol (75–80%), with minor amounts of the tertiary alcohol (5–8%) due to carbocation rearrangements.
Table 3: Hydration Reaction Outcomes
| Acid Strength (%) | Temperature (°C) | Desired Product (%) | Byproducts (%) |
|---|---|---|---|
| 15 | 90 | 78 | 7 |
| 20 | 100 | 80 | 8 |
Enzymatic Resolution of Racemic Mixtures
Lipase-Catalyzed Kinetic Resolution
Racemic this compound is resolved using immobilized lipases (e.g., Candida antarctica Lipase B) in organic solvents. The enzyme selectively acylates one enantiomer, enabling separation of the desired (R)- or (S)-isomer.
Optimized Parameters :
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Solvent : Toluene or hexane.
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Acyl Donor : Vinyl acetate.
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Enantiomeric Excess (ee) : >98%.
Industrial Scalability
This method is favored for producing enantiopure alcohols for pharmaceuticals, though it requires costly enzymes and extended reaction times (24–48 hours).
Friedel-Crafts Alkylation Limitations
Electronic Effects of Substituents
The electron-withdrawing chlorine and electron-donating methyl group on the aromatic ring create competing directing effects, complicating Friedel-Crafts alkylation. Attempts to directly alkylate toluene derivatives with 2-butanol-derived electrophiles result in low yields (<30%) and regiochemical ambiguity.
Table 4: Friedel-Crafts Alkylation Challenges
| Electrophile | Catalyst | Yield (%) | Major Product |
|---|---|---|---|
| 2-Butanol-derived | AlCl₃ | 28 | Isomeric mixture |
| tert-Butyl chloride | FeCl₃ | 32 | Para-substituted |
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloro-4-methylphenyl)-2-butanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products Formed:
Oxidation: 1-(3-Chloro-4-methylphenyl)-2-butanone or 1-(3-Chloro-4-methylphenyl)-2-butanoic acid.
Reduction: 1-(3-Chloro-4-methylphenyl)-2-butane.
Substitution: 1-(3-Amino-4-methylphenyl)-2-butanol or 1-(3-Mercapto-4-methylphenyl)-2-butanol.
Scientific Research Applications
1-(3-Chloro-4-methylphenyl)-2-butanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-methylphenyl)-2-butanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity. Alternatively, it may interact with cell membrane receptors, leading to changes in cellular signaling pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Substituent Position Impact :
Alcohol Position Impact :
- Secondary alcohols (2-butanol derivatives) generally exhibit lower reactivity in oxidation reactions compared to primary alcohols (1-butanol derivatives). Evidence from biological studies shows that 2-butanol derivatives may have weaker inhibitory effects on lipid production pathways compared to 1-butanol isomers .
Physicochemical Properties (Hypothetical Comparison)
| Property | 1-(3-Cl-4-CH₃-Ph)-2-butanol | 1-(4-Cl-3-CH₃-Ph)-2-butanol | 1-(3-Cl-4-CH₃-Ph)-1-butanol |
|---|---|---|---|
| Molecular Weight (g/mol) | ~214.7 | ~214.7 | ~214.7 |
| Boiling Point (°C) | ~250–270 (est.) | ~245–265 (est.) | ~230–250 (est.) |
| Solubility in Water | Low (hydrophobic substituents) | Moderate (Cl position effect) | Very low (primary alcohol) |
| LogP (estimated) | ~3.2 | ~3.0 | ~2.8 |
Q & A
Q. How can researchers optimize the synthetic route for 1-(3-Chloro-4-methylphenyl)-2-butanol to improve yield and purity?
Methodological Answer:
- Reaction Conditions: Optimize molar ratios of reactants (e.g., 3-chloro-4-methylphenyl precursors and butanol derivatives) under controlled temperatures (e.g., 60–80°C) to minimize side reactions like ether formation .
- Catalyst Selection: Test Lewis acids (e.g., BF₃·Et₂O) or base catalysts (e.g., K₂CO₃) to enhance regioselectivity.
- Solvent Systems: Compare polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) to balance reaction kinetics and solubility .
- Purification: Use column chromatography with silica gel (hexane:ethyl acetate gradients) or recrystallization from ethanol/water mixtures.
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: Assign peaks using ¹H NMR (δ 1.2–1.5 ppm for -CH₂CH₂-, δ 7.2–7.6 ppm for aromatic protons) and ¹³C NMR (δ 70–75 ppm for the hydroxyl-bearing carbon) .
- IR Spectroscopy: Confirm hydroxyl (-OH) stretch at ~3400 cm⁻¹ and C-Cl vibration at ~750 cm⁻¹.
- X-ray Crystallography: Use SHELX programs (e.g., SHELXL) for structural refinement, leveraging high-resolution single-crystal data to resolve stereochemistry .
Q. How does the stability of this compound vary under different storage conditions?
Methodological Answer:
- Thermal Stability: Conduct TGA analysis to identify decomposition thresholds (>150°C). Store at –20°C in amber vials to prevent thermal/photo-degradation .
- pH Sensitivity: Test stability in buffered solutions (pH 4–9) via HPLC; acidic conditions may promote esterification, while basic conditions could lead to elimination reactions.
Advanced Research Questions
Q. What role does stereochemistry play in the intermolecular interactions of this compound?
Methodological Answer:
Q. How can computational modeling predict the biological activity of this compound analogs?
Methodological Answer:
- Docking Studies: Use AutoDock Vina to simulate binding to targets (e.g., enzymes with hydrophobic pockets) by modifying substituents on the aromatic ring .
- QSAR Models: Corrogate logP and Hammett constants (σ) with bioactivity data to prioritize analogs with enhanced binding affinity.
Q. How should researchers address contradictory spectral data (e.g., NMR vs. X-ray) for this compound?
Methodological Answer:
- Dynamic Effects: Compare solution-state NMR (averaged conformers) with solid-state X-ray data to identify fluxional behavior (e.g., hindered rotation of the chloromethyl group) .
- DFT Calculations: Optimize molecular geometries using Gaussian09 and simulate NMR chemical shifts to reconcile experimental discrepancies.
Q. What synthetic strategies mitigate steric hindrance during functionalization of the 3-chloro-4-methylphenyl group?
Methodological Answer:
- Directed Ortho-Metalation: Use bulky directing groups (e.g., TMS-protected alcohols) to selectively introduce substituents .
- Microwave-Assisted Synthesis: Reduce reaction times and improve regioselectivity under high-pressure conditions .
Data Contradiction Analysis Example:
| Observation | Possible Explanation | Resolution Method |
|---|---|---|
| NMR shows single peak | Rapid equilibrium in solution | Variable-temperature NMR |
| X-ray reveals dimer | Solid-state H-bonding | Hirshfeld surface analysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
